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molecular formula C11H17Cl2N3O2 B2916447 1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride CAS No. 166952-95-0

1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride

Cat. No. B2916447
M. Wt: 294.18
InChI Key: KJTLTTZEEVOXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05700801

Procedure details

Prepared from methyl [4-(4-pyridyl)-piperazin-1-yl]acetate dihydrochloride and semiconcentrated hydrochloric acid analogously to Example IIb.
Name
methyl [4-(4-pyridyl)-piperazin-1-yl]acetate dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[N:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][C:16]([O:18]C)=[O:17])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.Cl>>[ClH:1].[ClH:1].[N:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][C:16]([OH:18])=[O:17])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
methyl [4-(4-pyridyl)-piperazin-1-yl]acetate dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1=CC=C(C=C1)N1CCN(CC1)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
Cl.Cl.N1=CC=C(C=C1)N1CCN(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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